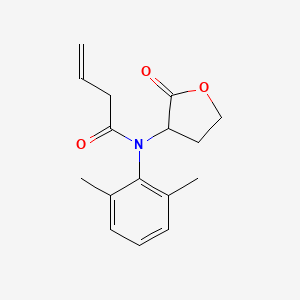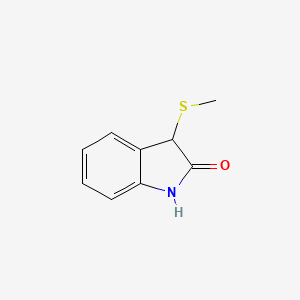![molecular formula C14H12Cl3N3O B12916230 2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide CAS No. 87848-01-9](/img/structure/B12916230.png)
2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C14H12Cl3N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2-isopropylaniline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .
Scientific Research Applications
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar chemical properties but lacking the isopropylphenyl and carboxamide groups.
2,4-Dichloropyrimidine: Another pyrimidine derivative with two chlorine atoms, used in similar applications but with different reactivity.
2,6-Dichloropyridine: A pyridine derivative with two chlorine atoms, used in various chemical reactions and industrial applications.
Uniqueness
2,4,6-Trichloro-N-(2-isopropylphenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl and carboxamide groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87848-01-9 |
|---|---|
Molecular Formula |
C14H12Cl3N3O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-(2-propan-2-ylphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O/c1-7(2)8-5-3-4-6-9(8)18-13(21)10-11(15)19-14(17)20-12(10)16/h3-7H,1-2H3,(H,18,21) |
InChI Key |
UNDRBCFIYJWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)







![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)



